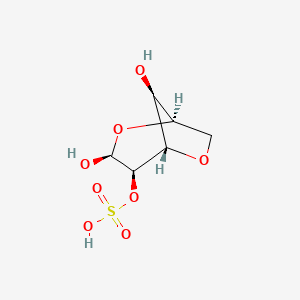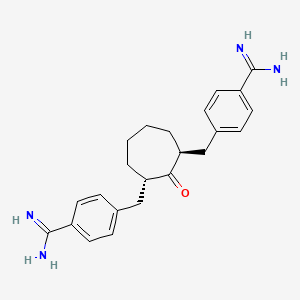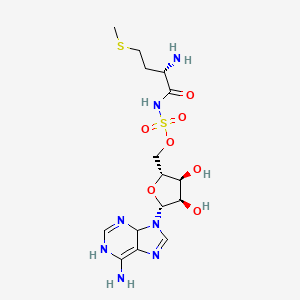
5'-O-(L-methionylsulfamoyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(L-methionylsulfamoyl)adenosine is a small molecule that belongs to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety. This particular compound is characterized by the presence of a methionylsulfamoyl group attached to the 5’ position of adenosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(L-methionylsulfamoyl)adenosine typically involves the reaction of adenosine with L-methionine and sulfamoyl chloride under specific conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to isolate the pure compound .
Industrial Production Methods
Industrial production of 5’-O-(L-methionylsulfamoyl)adenosine can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then processed to extract and purify the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
5’-O-(L-methionylsulfamoyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products
Scientific Research Applications
5’-O-(L-methionylsulfamoyl)adenosine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a tool for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5’-O-(L-methionylsulfamoyl)adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of certain enzymes, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5’-O-(L-threonylsulfamoyl)adenosine: Similar in structure but with a threonyl group instead of a methionyl group.
5’-O-(L-serylsulfamoyl)adenosine: Contains a seryl group in place of the methionyl group.
5’-methylthioadenosine: An intermediate in the methionine salvage pathway, structurally similar but with a methylthio group instead of a methionylsulfamoyl group.
Uniqueness
5’-O-(L-methionylsulfamoyl)adenosine is unique due to its specific methionylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H25N7O7S2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-1,4-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylsulfanylbutanoyl]sulfamate |
InChI |
InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11+,13?,15+/m0/s1 |
InChI Key |
SQDXXTAOGLOMRP-VOLIQSIHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=NC32)N)O)O)N |
Canonical SMILES |
CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)

![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)
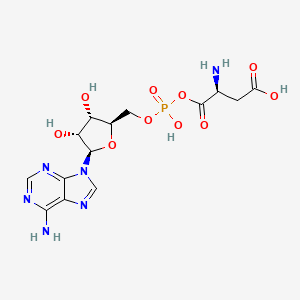

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
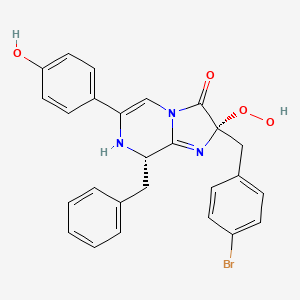
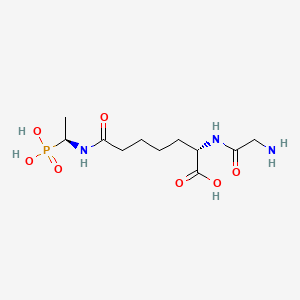
![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)
